molecular formula C20H23FN6 B14873270 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-6-methylpyrimidine

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-6-methylpyrimidine

Cat. No.: B14873270
M. Wt: 366.4 g/mol
InChI Key: QPMYDIPLNRUYSW-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-6-methylpyrimidine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-6-methylpyrimidine typically involves multi-step organic reactions. The starting materials may include 3,5-dimethylpyrazole, 4-fluorophenylpiperazine, and 6-methylpyrimidine. The synthetic route could involve:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the piperazine ring: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced.

    Formation of the pyrimidine ring: This can be synthesized through condensation reactions involving suitable aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the compound by adding hydrogen atoms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-6-methylpyrimidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrazole, piperazine, and pyrimidine derivatives. Examples include:

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-phenylpiperazin-1-yl)-6-methylpyrimidine
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)-6-methylpyrimidine

Uniqueness

The uniqueness of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-6-methylpyrimidine lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties. This could make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H23FN6

Molecular Weight

366.4 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine

InChI

InChI=1S/C20H23FN6/c1-14-13-19(23-20(22-14)27-16(3)12-15(2)24-27)26-10-8-25(9-11-26)18-6-4-17(21)5-7-18/h4-7,12-13H,8-11H2,1-3H3

InChI Key

QPMYDIPLNRUYSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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